For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Properties of 1-(5-Chloro-2-methylphenyl)ethanone
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 1-(5-Chloro-2-methylphenyl)ethanone, a key intermediate in various chemical syntheses. The information is intended to support research and development activities in the pharmaceutical and agrochemical sectors.
Chemical and Physical Properties
1-(5-Chloro-2-methylphenyl)ethanone is a chlorinated and alkylated aromatic ketone. Its molecular structure, featuring a reactive carbonyl group and a substituted benzene ring, makes it a versatile building block in organic synthesis.[1] The specific arrangement of the chloro and methyl groups on the phenyl ring influences the molecule's electronic distribution and lipophilicity, which are critical parameters in drug design and development.[1]
Table 1: General Properties of 1-(5-Chloro-2-methylphenyl)ethanone
| Property | Value | Reference |
| CAS Number | 58966-35-1 | [1][2][3][4] |
| Molecular Formula | C₉H₉ClO | [1][2][3] |
| Molecular Weight | 168.62 g/mol | [1][2][3][4] |
| Synonyms | 1-(5-chloro-2-methylphenyl)ethanone | [4] |
| Physical Form | Low-melting solid or liquid | [4] |
| Melting Point | 55-57 °C | [4] |
| Storage Conditions | Room temperature, sealed in a dry, dark place | [2][4] |
Table 2: Safety Information
| GHS Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Synthesis and Experimental Protocols
The most common method for synthesizing 1-(5-Chloro-2-methylphenyl)ethanone is through the Friedel-Crafts acylation of 4-chlorotoluene.[1][5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation
Objective: To synthesize 1-(5-Chloro-2-methylphenyl)ethanone from 4-chlorotoluene and acetyl chloride.
Materials:
-
4-chlorotoluene
-
Acetyl chloride (or acetic anhydride)
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Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane or carbon disulfide)
-
Hydrochloric acid (HCl), dilute solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser with a drying tube
-
Addition funnel
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Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser protected by a drying tube.
-
Suspend anhydrous aluminum chloride (a stoichiometric amount is typically required) in the anhydrous solvent within the flask and cool the mixture in an ice bath.[1]
-
Add 4-chlorotoluene to the cooled suspension.
-
Slowly add acetyl chloride from the addition funnel to the stirred reaction mixture. Maintain the temperature of the reaction mixture during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Challenges: A key challenge in this synthesis is achieving high regioselectivity. The acylation of 4-chlorotoluene can produce a mixture of isomers, with the formation of 1-(3-Chloro-4-methylphenyl)ethanone being a common side reaction.[5]
Caption: Friedel-Crafts acylation workflow for synthesizing 1-(5-Chloro-2-methylphenyl)ethanone.
Chemical Reactivity and Applications
1-(5-Chloro-2-methylphenyl)ethanone is a valuable precursor for further chemical transformations due to its reactive carbonyl group and substituted aromatic ring.[1] Its primary application is as a fundamental building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1]
Key Reactions:
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Oxidation: The acetyl group can be oxidized to a carboxylic acid moiety, yielding 5-chloro-2-methylbenzoic acid. This is a common transformation for methyl ketones.[1]
-
Condensation: The carbonyl group readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases can act as versatile ligands in coordination chemistry.[1]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by other nucleophiles under specific reaction conditions.[1]
Caption: Logical diagram of the key chemical reactions of 1-(5-Chloro-2-methylphenyl)ethanone.
Spectroscopic Properties
Spectroscopic analysis is crucial for confirming the structure of 1-(5-Chloro-2-methylphenyl)ethanone.
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¹H NMR Spectroscopy: The ¹H NMR spectrum provides clear evidence of the compound's structure. It shows distinct signals for both the aromatic and aliphatic protons.[1] The aromatic region will display a set of signals corresponding to the three protons on the substituted phenyl ring, with unique chemical shifts and coupling patterns due to the different chemical environments created by the chloro, methyl, and acetyl substituents.[1] The aliphatic region will show a singlet corresponding to the methyl protons of the acetyl group and another singlet for the methyl group attached to the aromatic ring.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. Other bands corresponding to C-H and C-Cl stretching and aromatic C=C bending vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.62 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be evident in the molecular ion peak cluster.
References
- 1. 1-(5-Chloro-2-methylphenyl)ethanone|CAS 58966-35-1 [benchchem.com]
- 2. 58966-35-1|1-(5-Chloro-2-methylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. 1-(5-chloro-2-Methylphenyl)ethan-1-one | 58966-35-1 [m.chemicalbook.com]
- 4. 1-(5-chloro-2-methylphenyl)ethan-1-one | 58966-35-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
